6-Iodopyridazin-3-amine
Overview
Description
6-Iodopyridazin-3-amine is a useful research compound. Its molecular formula is C4H4IN3 and its molecular weight is 221 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalyzed Cross-Coupling Reactions
6-Iodopyridazin-3-amine is utilized in palladium-catalyzed cross-coupling reactions. These reactions are pivotal in the synthesis of various pharmacologically relevant pyridazine derivatives, expanding the range of potential medicinal compounds (Parrot et al., 2002).
Synthesis of Pyridazine Derivatives
The compound plays a crucial role in the synthesis of 3-amino-6-(hetero)arylpyridazines. These syntheses, involving palladium catalyzed cross-coupling reactions, are significant for creating compounds of potential biological importance (Maes et al., 2000).
Influence in Crystal and Electronic Structures
This compound is influential in modifying the crystal and electronic structures of various compounds. Its introduction into iodoplumbates, for instance, results in hybrids with unique structural properties and potential applications in photocatalysis (Liu et al., 2015).
Aminocarbonylation Reactions
It is a key reactant in palladium-catalyzed aminocarbonylation reactions. These reactions are essential for synthesizing pyridazine dicarboxamides, which are important in the development of new chemical entities (Szőke et al., 2016).
Anticancer Agent Synthesis
This compound is used in the synthesis of novel compounds with anticancer activities. Its derivatives have shown promise in inhibiting the growth of various cancer cell lines, marking its significance in the field of chemotherapy (Won et al., 2010).
Photocatalytic Properties
Compounds derived from this compound have been explored for their photocatalytic properties. This application is particularly relevant in environmental chemistry, such as in the treatment of dye wastewater under visible light irradiation (Schneider et al., 2009).
Safety and Hazards
6-Iodopyridazin-3-amine may be harmful if swallowed or in contact with skin. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to wear protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Pyridazine derivatives, which include 6-iodopyridazin-3-amine, have been shown to interact with a range of biological targets and physiological effects .
Mode of Action
It’s known that pyridazine derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that this compound may interact with its targets in a similar manner, leading to changes in cellular functions.
Pharmacokinetics
The pharmacokinetic properties of this compound suggest that it has high gastrointestinal absorption and is permeable to the blood-brain barrier .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, nutrition is one of the environmental factors that mutually affect and are affected by neurotransmitters . .
Biochemical Analysis
Biochemical Properties
6-Iodopyridazin-3-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with several enzymes, including copper-containing amine oxidases. These enzymes are involved in the deamination of amine-containing molecules, leading to the formation of aminoaldehydes and hydrogen peroxide
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to interact with bromodomains of proteins such as SMARCA2 and SMARCA4, which are involved in chromatin remodeling and gene expression regulation . These interactions can lead to changes in gene expression and cellular metabolism, highlighting the importance of this compound in cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound has been shown to inhibit certain enzymes, such as monoamine oxidase, by binding to their active sites and preventing their normal function . Additionally, this compound can activate other enzymes by enhancing their catalytic activity. These molecular interactions are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under inert gas conditions, such as nitrogen or argon, at temperatures between 2 and 8 degrees Celsius . It can degrade over time, leading to changes in its biochemical properties and effects on cellular function. Long-term studies have shown that this compound can have lasting effects on cellular processes, including gene expression and metabolism, even after prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal toxic effects and can be used to study its biochemical properties and interactions with enzymes and proteins . At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes . These dosage-dependent effects are crucial for understanding the compound’s safety and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the metabolism of amines and amino acids. This compound interacts with enzymes such as copper-containing amine oxidases, which are involved in the catabolism of polyamines and the formation of aminoaldehydes . These interactions can affect metabolic flux and metabolite levels, highlighting the importance of this compound in metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is known to be highly permeable to the blood-brain barrier and can be distributed throughout the body . Its localization and accumulation within specific tissues and cells can influence its biochemical properties and effects on cellular function.
Subcellular Localization
This compound is localized within specific subcellular compartments, including the peroxisomes and cytoplasm. This localization is directed by targeting signals and post-translational modifications that guide the compound to specific organelles . The subcellular localization of this compound is essential for understanding its activity and function within cells, as it can influence its interactions with enzymes and other biomolecules.
Properties
IUPAC Name |
6-iodopyridazin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4IN3/c5-3-1-2-4(6)8-7-3/h1-2H,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEUBRHRIJMZOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446472 | |
Record name | 6-iodopyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187973-60-0 | |
Record name | 6-iodopyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Iodopyridazin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.